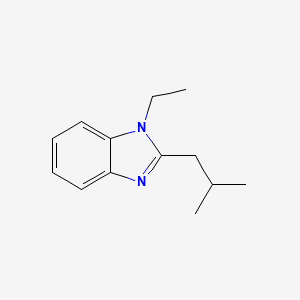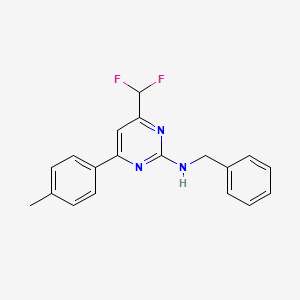![molecular formula C27H30N4O5 B11450920 N-(1,3-benzodioxol-5-ylmethyl)-N-[2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11450920.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, a pyrazine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the benzodioxole and pyrazine intermediates, followed by their coupling through formamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, possibly as a drug candidate or a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE
- **2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-3-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H30N4O5 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O5/c1-3-34-14-4-11-30-26(32)25(21-8-5-19(2)6-9-21)31(27(33)22-16-28-12-13-29-22)17-20-7-10-23-24(15-20)36-18-35-23/h5-10,12-13,15-16,25H,3-4,11,14,17-18H2,1-2H3,(H,30,32) |
InChI Key |
PLTSZHSLRYESRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11450838.png)

![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11450844.png)
![N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide](/img/structure/B11450852.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450867.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450887.png)
![14,14-dimethyl-5-(3-methylbutylsulfanyl)-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11450890.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide](/img/structure/B11450891.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide](/img/structure/B11450899.png)
![4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11450909.png)

![5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11450916.png)

